Dibenzyl 2-methylenepentanedioate
Overview
Description
Dibenzyl 2-methylenepentanedioate is a useful research compound. Its molecular formula is C20H20O4 and its molecular weight is 324.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Evaluation of Amino Acids and Derivatives
Dibenzyl 2-methylenepentanedioate derivatives are used in the synthesis of amino acids and their derivatives. For instance, enantiopure N,N-dibenzyl diepoxypentanamines derived from serine have been synthesized and transformed into enantiopure aminopiperidines, which are important in medicinal chemistry (Concellón et al., 2008).
Catalytic Applications
Dibenzyl phosphate, a derivative, has been utilized as an ionophore in lead-selective membrane electrodes, demonstrating its potential in catalytic applications. This electrode exhibited high sensitivity and selectivity, comparable to the best Pb2+-selective electrodes developed (Xu & Katsu, 1999).
Applications in Polymer Chemistry
In polymer chemistry, dibenzyl 2-methylenepentanedioate compounds are involved in dimerization reactions. An example is the dimerization of crotonates into 2-ethylidene-3-methylpentanedioates, providing a sustainable route to difunctional monomers for step-growth polymerizations (Flanagan et al., 2015).
Role in Analytical Chemistry
In analytical chemistry, derivatives of dibenzyl 2-methylenepentanedioate have been used in the development of methods for the quantitative determination of specific hydroxy acids in wines and other alcoholic beverages. These compounds play a crucial role in aroma and flavor of these beverages (Gracia-Moreno et al., 2015).
Interaction with Serine Proteases
Research has also investigated the interaction of dibenzyl compounds with serine proteases. For example, 1,5 bis-dibenzyl-aminopentane was synthesized to simulate the reactive centre of protein inhibitors of serine proteases (serpines), providing insights into the role of the S'2-binding site in the substrate activation of serine proteinases (Verevka et al., 1991).
properties
IUPAC Name |
dibenzyl 2-methylidenepentanedioate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O4/c1-16(20(22)24-15-18-10-6-3-7-11-18)12-13-19(21)23-14-17-8-4-2-5-9-17/h2-11H,1,12-15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACXSUJZCYZEUIF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CCC(=O)OCC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40449398 | |
Record name | Pentanedioic acid, 2-methylene-, bis(phenylmethyl) ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40449398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dibenzyl 2-methylenepentanedioate | |
CAS RN |
173039-05-9 | |
Record name | Pentanedioic acid, 2-methylene-, bis(phenylmethyl) ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40449398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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